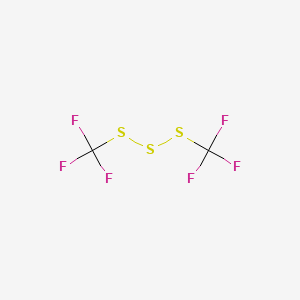
Bis(trifluoromethyl)trisulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethyl)trisulfane is a chemical compound with the molecular formula C₂F₆S₃. It is known for its unique structure, which includes three sulfur atoms and two trifluoromethyl groups.
Méthodes De Préparation
The synthesis of bis(trifluoromethyl)trisulfane typically involves the reaction of trifluoromethyl-containing precursors with sulfur sources. One common method involves the use of trifluoromethyl iodide and elemental sulfur under specific conditions to yield the desired trisulfane compound . Industrial production methods may vary, but they generally follow similar principles, ensuring the safe handling and efficient production of the compound.
Analyse Des Réactions Chimiques
Bis(trifluoromethyl)trisulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state sulfur compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(trifluoromethyl)trisulfane has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of drugs with improved bioavailability and metabolic stability.
Mécanisme D'action
The mechanism by which bis(trifluoromethyl)trisulfane exerts its effects involves the interaction of its trifluoromethyl and sulfur groups with molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Bis(trifluoromethyl)trisulfane can be compared with other similar compounds, such as:
Bis(trifluoromethyl)disulfane: This compound has two sulfur atoms instead of three and exhibits different chemical properties and reactivity.
Trifluoromethyl sulfone: Contains a sulfur atom bonded to two oxygen atoms and a trifluoromethyl group, showing distinct chemical behavior.
Trifluoromethyl thiol: Features a sulfur atom bonded to a trifluoromethyl group and a hydrogen atom, with unique reactivity patterns.
The uniqueness of this compound lies in its three sulfur atoms and two trifluoromethyl groups, which confer specific chemical properties and reactivity that are not observed in its analogs .
Propriétés
Numéro CAS |
372-06-5 |
|---|---|
Formule moléculaire |
C2F6S3 |
Poids moléculaire |
234.2 g/mol |
Nom IUPAC |
trifluoro-(trifluoromethyltrisulfanyl)methane |
InChI |
InChI=1S/C2F6S3/c3-1(4,5)9-11-10-2(6,7)8 |
Clé InChI |
BHXPRVBRPHEPLQ-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)SSSC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
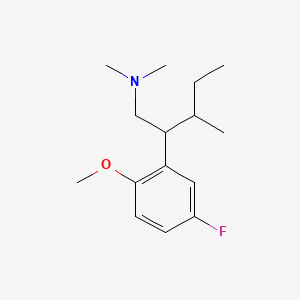
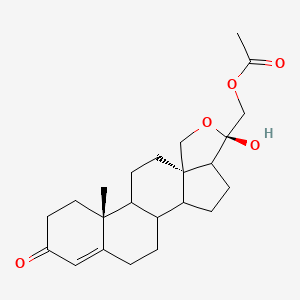
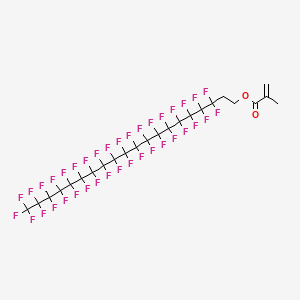
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)
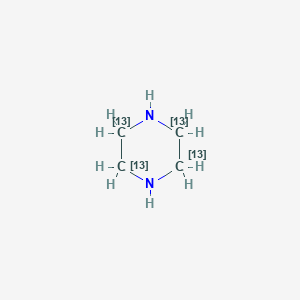


![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)
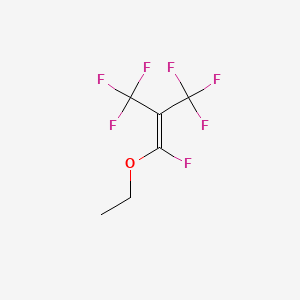
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)


